2-(6-Chloropyrimidin-4-yl)acetic acid
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Overview
Description
2-(6-Chloropyrimidin-4-yl)acetic acid is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Pyrimidine derivatives are widely used due to their structural diversity and ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrimidin-4-yl)acetic acid typically involves the reaction of 2,4-dichloropyrimidine with acetic acid derivatives under specific conditions. One common method includes the reaction of 2,4-dichloropyrimidine with acetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrimidin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydropyrimidine derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, oxo derivatives, and dihydropyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Chloropyrimidin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Investigated for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving these targets, resulting in various biological responses. For example, it may inhibit enzyme activity or block receptor binding, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-(6-Chloropyrimidin-4-yl)acetic acid can be compared with other pyrimidine derivatives such as:
2-Aminopyrimidin-4-one: Known for its antiviral and antitumor activities.
2,4-Dichloropyrimidine: Used as a precursor in the synthesis of various pyrimidine derivatives.
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H5ClN2O2 |
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Molecular Weight |
172.57 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-1-4(2-6(10)11)8-3-9-5/h1,3H,2H2,(H,10,11) |
InChI Key |
WSQOXFSPVHKFDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Cl)CC(=O)O |
Origin of Product |
United States |
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